2'-Hydroxy-5'-methoxyacetophenone

Description

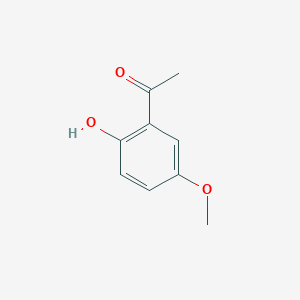

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIBGOFSXXWRIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220765 | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

705-15-7 | |

| Record name | 2′-Hydroxy-5′-methoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-5'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Derivatization Methodologies in Scholarly Investigations

Extraction and Isolation from Natural Sources

The quest to identify and isolate 2'-Hydroxy-5'-methoxyacetophenone from natural repositories has led researchers to explore a variety of plant and animal materials. The methodologies employed and the findings from these scholarly investigations are detailed below.

Isolation from Cynanchum paniculatum

The genus Cynanchum is known to be a rich source of various acetophenones. Within this genus, the species Cynanchum paniculatum has been a subject of phytochemical studies. Research has identified a range of acetophenone (B1666503) derivatives in this plant. mdpi.com While comprehensive studies have detailed the isolation of numerous compounds from Cynanchum paniculatum, including paeonol (B1678282) and various other dihydroxy- and methoxy-substituted acetophenones, the presence of this compound has also been noted in the broader genus. nih.govresearchgate.net

A review of the chemical constituents of the Cynanchum genus explicitly lists 2-hydroxy-5-methoxyacetophenone as an identified compound. researchgate.net The typical isolation process for acetophenones from Cynanchum paniculatum involves extraction with a solvent such as 70% ethanol, followed by purification using column chromatography techniques with silica (B1680970) gel and Sephadex LH-20. mdpi.com

Table 1: Selected Acetophenones Identified in the Genus Cynanchum

| Compound Name | Molecular Formula | Reference |

| 2,4-dihydroxyacetophenone | C₈H₈O₃ | mdpi.com |

| 2,5-dihydroxyacetophenone | C₈H₈O₃ | mdpi.com |

| 4-hydroxyacetophenone | C₈H₈O₂ | mdpi.com |

| 2,5-dihydroxy-4-methoxyacetophenone | C₉H₁₀O₄ | mdpi.com |

| 2,3-dihydroxy-4-methoxyacetophenone | C₉H₁₀O₄ | mdpi.com |

| 2-hydroxy-5-methoxyacetophenone | C₉H₁₀O₃ | researchgate.net |

| Paeonol | C₉H₁₀O₃ | nih.gov |

This table is not exhaustive and represents a selection of identified compounds.

Isolation from Hippocampus kuda (seahorse)

Hippocampus kuda, commonly known as the spotted seahorse, is utilized in traditional medicine, prompting extensive research into its chemical composition. nih.gov Comprehensive reviews and specific studies on the biochemical constituents of Hippocampus kuda have identified a wide array of compounds, primarily including amino acids, fatty acids, peptides, and steroids. nih.govfrontiersin.org However, based on available scientific literature, this compound is not a known or reported constituent of Hippocampus kuda. The focus of phytochemical analysis of this marine animal has been on other classes of bioactive molecules. nih.gov

Identification as a Marker Compound in Kanuka Honey

The chemical differentiation of honey types is crucial for quality control and authentication. In the context of New Zealand honeys, specific chemical markers are used to distinguish between mānuka and kānuka honey. While the initial premise suggested this compound as a marker for kānuka honey, scientific studies indicate otherwise.

Research utilizing Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) has established that 2'-hydroxyacetophenone (B8834) and 2'-methoxyacetophenone (B1218423) are distinct volatile marker compounds for mānuka honey. researchgate.netnih.gov In contrast, kānuka honey is characterized by a different set of volatile compounds, including 2,6,6-trimethyl-2-cyclohexene-1,4-dione, phenethyl alcohol, and p-anisaldehyde. researchgate.netnih.gov Therefore, this compound is not identified as a marker for kānuka honey but is associated with its close relative, mānuka honey.

Isolation from Myrtus communis

Myrtus communis, or common myrtle, is an aromatic plant whose chemical composition has been thoroughly investigated, particularly its essential oils and phenolic compounds. nih.gov Numerous studies employing Gas Chromatography-Mass Spectrometry (GC-MS) have identified a vast array of volatile compounds in myrtle leaves and berries, with the major constituents typically being α-pinene, 1,8-cineole, and limonene. acs.orgresearchgate.netacademicjournals.org Detailed phytochemical analyses have also reported the presence of flavonoids, tannins, and other phenolic acids. nih.govnih.gov Despite these extensive investigations into the chemical profile of Myrtus communis, this compound has not been identified as a constituent of this plant in the available scientific literature.

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The identification and quantification of this compound in complex natural extracts rely on sophisticated analytical methods. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for this purpose.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Phytochemical Analysis

GC-MS/MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound in intricate matrices such as plant extracts. The methodology involves a multi-step process from sample preparation to data analysis.

A general procedure for the analysis of acetophenones in a natural product matrix using GC-MS/MS would involve an initial extraction, followed by chromatographic separation and mass spectrometric detection. acs.orgresearchgate.net

Table 2: Generalized GC-MS/MS Methodology for this compound Analysis

| Step | Description | Details |

| 1. Sample Preparation | Extraction of the compound from the sample matrix. | A suitable solvent, such as methanol (B129727) or ethanol, is used to extract the phytochemicals. This may be followed by a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration of the analytes. |

| 2. Derivatization (Optional) | Conversion of the analyte into a more volatile or thermally stable form. | For compounds with active hydrogens like phenols, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether can improve chromatographic peak shape and mass spectral characteristics. |

| 3. Gas Chromatography (GC) | Separation of the components of the mixture. | The extract is injected into a GC system equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. |

| 4. Mass Spectrometry (MS/MS) | Detection and identification of the separated compounds. | As compounds elute from the GC column, they enter the mass spectrometer. In MS/MS, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides high specificity and reduces background noise. acs.org |

| 5. Data Analysis | Identification and quantification of the target compound. | The compound is identified by its retention time and the specific precursor-to-product ion transitions. Quantification is typically achieved by comparing the peak area to that of a calibration curve generated from standards of known concentrations. |

This advanced analytical approach allows for the confident identification and precise quantification of this compound, even at trace levels, within complex phytochemical mixtures.

Synthetic Pathways and Chemical Modifications of this compound

Synthesis as an Intermediate in Flavone (B191248) Synthesis Pathways

2'-Hydroxyacetophenones are crucial precursors in the synthesis of flavones, a class of naturally occurring compounds with diverse biological activities. The general strategy involves the condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde to form a chalcone (B49325), which then undergoes oxidative cyclization to yield the flavone skeleton. uta.eduinnovareacademics.inbiomedres.us

A common procedure involves the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. innovareacademics.in The resulting 2'-hydroxychalcone (B22705) is then treated with a cyclizing agent, such as iodine in dimethyl sulfoxide (B87167) (DMSO), to afford the corresponding flavone. uta.edu

Preparation by Reaction of Dimethyl Sulfate (B86663) on 2,5-Dihydroxyacetophenone

A direct and efficient method for the synthesis of this compound is the selective methylation of 2,5-dihydroxyacetophenone. The phenolic hydroxyl group at the 5-position is more nucleophilic and less sterically hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity allows for selective methylation.

The reaction is typically carried out by treating 2,5-dihydroxyacetophenone with dimethyl sulfate in the presence of a base. A reported procedure utilizes potassium carbonate as the base in an acetone (B3395972) solvent at room temperature, affording this compound in a 74% yield. chemicalbook.com

Fries Rearrangement in Synthetic Approaches

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. This reaction can be employed for the synthesis of this compound from a suitable precursor. The starting material for this synthesis would be 4-methoxyphenyl (B3050149) acetate (B1210297).

In a typical procedure analogous to the synthesis of 2,5-dihydroxyacetophenone from hydroquinone (B1673460) diacetate, 4-methoxyphenyl acetate would be treated with a Lewis acid, such as aluminum chloride, at an elevated temperature. orgsyn.orgsciencemadness.org The acyl group migrates preferentially to the ortho position of the hydroxyl group, yielding this compound. The reaction conditions, including temperature and the choice of Lewis acid, are critical for optimizing the yield and regioselectivity of the rearrangement.

Synthesis of Thiosemicarbazone Derivatives

The ketone functionality of this compound allows for its derivatization into various compounds, including thiosemicarbazones. These derivatives are of interest due to their potential biological activities.

The synthesis of this compound thiosemicarbazone is achieved through the condensation reaction of the parent ketone with thiosemicarbazide. researchgate.net The reaction is typically carried out in a suitable solvent, such as methanol, often with the addition of a catalytic amount of acid. The resulting thiosemicarbazone can be isolated as a solid and characterized by various spectroscopic methods.

Strategies for Derivatization for Enhanced Biological Activity

This compound serves as a valuable scaffold for chemical modification to develop new compounds with enhanced biological properties. Researchers have employed various derivatization strategies, primarily focusing on the synthesis of chalcones and thiosemicarbazones, to explore and amplify its therapeutic potential. These derivatives have shown a range of activities, including antioxidant, anticancer, and nematicidal effects.

One of the most common derivatization approaches involves the synthesis of chalcones. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. nih.govnih.gov Synthetic derivatives are often found to be more potent than the parent compounds. nih.gov The synthesis is typically achieved through a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and various benzaldehydes. nih.gov This method allows for the introduction of diverse substituents on the aromatic rings, leading to a library of compounds with varied electronic and steric properties. For instance, a series of 2'-hydroxy-chalcones were synthesized to investigate their potential as dual antioxidant and soybean lipoxygenase (LOX) inhibitors. nih.gov Among the synthesized derivatives, some bearing additional hydroxyl groups on the second aromatic ring (Ring B) exhibited the best combined activity, demonstrating significant radical scavenging ability and LOX inhibition. nih.gov

Another key area of investigation is the cytotoxic activity of these derivatives against cancer cell lines. Numerous chalcone derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cells, including breast, lung, prostate, and colorectal cancer lines. nih.gov Studies have shown that specific substitution patterns on the chalcone backbone can lead to high cytotoxicity in cancer cells, with some compounds showing IC₅₀ concentrations of less than 20 µg/mL. nih.gov These active compounds have been found to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, often associated with an increase in reactive oxygen species (ROS). nih.gov

Beyond chalcones, this compound has been derivatized into thiosemicarbazones. The resulting compound, 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT), and its metal complexes (e.g., with Copper(II), Cobalt(II), Zinc(II), and Manganese(II)) have been synthesized and evaluated for their biological potential. researchgate.net Metal complexes of thiosemicarbazones are of particular interest for their applications in antimicrobial and anticancer therapies. researchgate.net For example, the Co(II) complex of a similar thiosemicarbazone demonstrated significant antibacterial activity. researchgate.net

Furthermore, derivatization of 2'-hydroxylated acetophenones has been explored for agricultural applications, specifically for their nematicidal effects against root-knot nematodes like Meloidogyne javanica. researchgate.net Research has shown that 2'-hydroxylated acetophenones exhibit strong nematicidal effects, and the position of the hydroxyl group is crucial for this activity. researchgate.net

Table 1: Derivatization of this compound for Enhanced Biological Activity

| Derivative Class | Synthetic Strategy | Target Biological Activity | Research Findings |

| Chalcones | Claisen-Schmidt condensation with substituted benzaldehydes. nih.gov | Antioxidant, Anti-inflammatory (Soybean LOX inhibition). nih.gov | Derivatives with additional hydroxyl groups showed potent dual antioxidant and LOX inhibitory activity. nih.gov |

| Chalcones | Claisen-Schmidt condensation with various benzaldehydes. nih.gov | Anticancer (Cytotoxicity). nih.gov | Certain derivatives exhibited high cytotoxicity against human breast, lung, prostate, and colorectal cancer cell lines by inducing apoptosis. nih.gov |

| Thiosemicarbazones (and their metal complexes) | Reaction with thiosemicarbazide, followed by complexation with metal salts. researchgate.net | Antimicrobial, Anticancer. researchgate.net | Metal complexes of thiosemicarbazones are actively investigated for therapeutic applications. researchgate.net |

| Hydroxylated Acetophenones | Various derivatizations including prenylation and methoxymethoxy group addition. researchgate.net | Nematicidal. researchgate.net | 2'-hydroxylated acetophenones showed strong nematicidal effects against M. javanica. researchgate.net |

Use as a Precursor in Synthesis of Organic Compounds

This compound is a versatile and important starting material in organic synthesis, primarily utilized for the construction of more complex heterocyclic compounds such as chalcones, flavones, and chromones. nih.govinnovareacademics.inchemicalbook.com Its structure, featuring a reactive acetyl group and a nucleophilic hydroxyl group ortho to it, makes it ideally suited for various condensation and cyclization reactions.

The most prominent application of this compound is in the synthesis of chalcones via the Claisen-Schmidt condensation. innovareacademics.in This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. ugm.ac.id Specifically, this compound reacts with various substituted benzaldehydes in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govinnovareacademics.in This reaction is fundamental as the resulting 2'-hydroxychalcones are not only biologically active themselves but are also key intermediates for synthesizing a major class of flavonoids known as flavones. nih.govinnovareacademics.in

The synthesis of flavones from 2'-hydroxychalcones is a well-established synthetic route. innovareacademics.inresearchgate.net Following the initial synthesis of the chalcone, an oxidative cyclization reaction is performed. One common method involves using iodine (I₂) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization of the chalcone intermediate into the flavone backbone. innovareacademics.inresearchgate.net Alternative methods for this transformation include palladium-catalyzed oxidative cyclization of the corresponding dihydrochalcones. rsc.org These synthetic pathways allow for the creation of a wide variety of substituted flavones, which are a class of compounds with significant medicinal properties. biomedres.us

In addition to being a precursor for chalcones and flavones, this compound is also used to prepare substituted chromanone and chromone (B188151) derivatives. chemicalbook.com These syntheses leverage the inherent reactivity of the starting material to construct the characteristic bicyclic chromone ring system. Furthermore, it has been used as a starting material in the synthesis of 2'-hydroxy-5'-methoxy bromoacetophenone, an intermediate for further chemical elaborations. sciencemadness.org

Table 2: Use of this compound as a Synthetic Precursor

| Target Compound Class | Synthetic Reaction | Key Reagents | Intermediate(s) |

| Chalcones | Claisen-Schmidt Condensation. innovareacademics.inugm.ac.id | Substituted aromatic aldehydes, NaOH or KOH, Ethanol. innovareacademics.in | Enolate anion. ugm.ac.id |

| Flavones | Oxidative Cyclization of Chalcones. innovareacademics.inresearchgate.net | Iodine (I₂), Dimethyl Sulfoxide (DMSO). innovareacademics.inresearchgate.net | 2'-Hydroxychalcone. innovareacademics.in |

| Flavones | Palladium-Catalyzed Oxidative Cyclization. rsc.org | Pd(TFA)₂, O₂. rsc.org | 2'-Hydroxydihydrochalcone. rsc.org |

| Chromanones/Chromones | Cyclization reactions. chemicalbook.com | Various reagents specific to chromone synthesis. chemicalbook.com | Not specified. |

| Bromoacetophenones | Fries Rearrangement. sciencemadness.org | Bromoacetyl bromide. sciencemadness.org | Phenyl ester. sciencemadness.org |

Biological Activities and Pharmacological Potential in Research Studies

Anti-cancer Research Applications

In the realm of oncology research, 2'-Hydroxy-5'-methoxyacetophenone has been examined for its potential to inhibit cancer cell growth and proliferation through multiple pathways.

Inhibition of Carbonic Anhydrase and Nitric Oxide Synthase Production in Cancer Cells

Research has indicated that this compound possesses inhibitory effects on the production of specific molecules within cancer cells, such as carbonic anhydrase and nitric oxide synthase. biosynth.com Carbonic anhydrases, particularly isoforms like CA IX and XII, are involved in regulating pH in the tumor microenvironment, which is crucial for cancer cell survival and proliferation. nih.govnih.gov By inhibiting these enzymes, compounds can disrupt the acid-base balance of cancer cells, potentially leading to anti-tumor effects.

Similarly, nitric oxide (NO) has a complex, bimodal role in cancer, where its effects can be either pro- or anti-tumorigenic depending on its concentration and the cellular environment. nih.govnih.gov Studies have shown that this compound can significantly inhibit the concentration of nitric oxide. nih.gov This inhibition of nitric oxide synthase, the enzyme responsible for NO production, is a key area of investigation in developing new cancer therapeutic strategies. biosynth.comvcu.edu

Inhibition of Cell Proliferation via NF-κB DNA Binding

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in regulating genes involved in inflammation, immunity, and cell proliferation. oatext.comnih.gov Its aberrant activation is a hallmark of many types of cancer. oatext.com Studies have demonstrated that this compound can interfere with this pathway. An electrophoretic mobility shift assay (EMSA) showed that the compound reduced the DNA binding activity of NF-κB. nih.gov It is suggested that the molecule binds to DNA, thereby preventing the transcription of genes that are essential for cell proliferation, including those regulated by NF-κB. biosynth.com This direct inhibition of NF-κB-DNA binding is a significant mechanism for its potential anti-proliferative effects. nih.govrsc.org

Inhibitory Properties against MCF-7 Cancer Cells

The MCF-7 cell line, derived from a patient with metastatic breast cancer, is one of the most widely studied models in breast cancer research. nih.gov Research findings have indicated that this compound exhibits inhibitory properties on the growth of MCF-7 cancer cells. biosynth.com

Anti-ovarian Cancer Properties and IC50 Values on PA-1, Caov-3, and SK-OV-3 Cell Lines

The cytotoxic effects of this compound have been specifically evaluated against several human ovarian cancer cell lines. Using the MTT assay, researchers determined the concentration of the compound required to inhibit the growth of 50% of the cancer cells, known as the IC50 value. The compound showed significant cytotoxic activities against the PA-1, Caov-3, and SK-OV-3 ovarian cancer cell lines. researchgate.netarchivesofmedicalscience.com The anti-ovarian cancer effect is thought to be linked to its antioxidant properties. researchgate.netarchivesofmedicalscience.com

The specific IC50 values are detailed in the table below. researchgate.netarchivesofmedicalscience.com

| Cell Line | Type | IC50 Value (µg/mL) |

| PA-1 | Ovarian Teratocarcinoma | 271 |

| Caov-3 | Ovarian Adenocarcinoma | 326 |

| SK-OV-3 | Ovarian Adenocarcinoma | 405 |

Exploration of Anti-proliferative Properties

Beyond its specific effects on ovarian cancer cells, this compound has demonstrated broader anti-proliferative and cytotoxic activities. archivesofmedicalscience.com Studies have highlighted its significant ability to induce cytotoxicity in various cancer cell lines. archivesofmedicalscience.com This suggests a potential for the molecule to be explored further as an anti-proliferative agent in different cancer contexts.

Anti-inflammatory Research

This compound has been investigated for its potential to mitigate inflammatory responses. Research using lipopolysaccharide (LPS)-stimulated BV-2 microglia and RAW264.7 macrophage cells, which are common models for studying inflammation, has shown that the compound can attenuate the inflammatory cascade. nih.gov

Key findings from these studies include:

Inhibition of Nitric Oxide (NO): The compound was found to significantly inhibit the concentration of nitric oxide in a dose-dependent manner. nih.gov

Suppression of Pro-inflammatory Cytokines: It was shown to suppress the secretion of tumor necrosis factor-alpha (TNF-α). nih.gov

Mechanism of Action: The anti-inflammatory effects are attributed to its ability to modulate the NF-κB signaling pathway. nih.gov Western blot analysis confirmed its impact on proteins within this pathway, and molecular docking studies suggested that the compound can form active sites with NF-κB. nih.gov

These results indicate that this compound possesses anti-inflammatory effects and may have potential applications in the context of inflammatory disorders. nih.gov

The Multifaceted Potential of this compound: From Inflammation to Pest Control

The chemical compound this compound is emerging as a molecule of significant interest in various scientific fields. Primarily recognized for its role in traditional medicine, recent research has begun to unravel its specific biological and pharmacological activities. This article delves into the scientific investigations surrounding this compound, focusing on its anti-inflammatory properties and its potential as an acaricidal agent.

This compound, a compound that has been isolated from the seahorse Hippocampus kuda, has demonstrated notable anti-inflammatory effects in laboratory studies. nih.gov These findings open avenues for its potential application in inflammatory disorders. nih.gov

Attenuation of Inflammatory Response in LPS-induced BV-2 and RAW264.7 Cells

Research has shown that this compound can effectively reduce the inflammatory response in two specific types of immune cells: BV-2 microglia and RAW264.7 macrophages. nih.gov These cells, when stimulated with lipopolysaccharides (LPS), a component of bacterial cell walls, typically mount a strong inflammatory reaction. Treatment with this compound was found to counteract this response, suggesting a direct impact on cellular inflammatory pathways. nih.gov An important aspect of this research is that the compound did not show any signs of toxicity to these cells, indicating a favorable preliminary safety profile in these specific in vitro models. nih.gov

Inhibition of Nitric Oxide (NO) Concentration

A key indicator of inflammation is the production of nitric oxide (NO). In the aforementioned studies, this compound was observed to significantly inhibit the concentration of NO in a dose-dependent manner. nih.gov This reduction in NO levels further substantiates the compound's anti-inflammatory potential.

Suppression of TNF-α Secretion

Tumor necrosis factor-alpha (TNF-α) is a crucial cytokine involved in systemic inflammation. The secretion of TNF-α was also found to be suppressed by this compound in a dose-dependent fashion. nih.gov This finding highlights the compound's ability to modulate key inflammatory signaling molecules.

Mechanism via NF-κB Signaling Pathway

The anti-inflammatory effects of this compound appear to be mediated through the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a central regulator of the inflammatory response. Western blot analysis revealed that the compound affects protein levels of key players in this pathway. nih.gov Furthermore, electrophoretic mobility shift assays (EMSA) demonstrated a reduction in the DNA binding activity of NF-κB, and molecular docking studies suggested that this compound can interact with active sites on NF-κB. nih.gov

Acaricidal Activity Studies

Beyond its anti-inflammatory properties, this compound has also been investigated for its effectiveness against common household pests.

Acaricidal Potentials against Dermatophagoides farinae

Studies have explored the acaricidal (mite-killing) activity of this compound against the house dust mite, Dermatophagoides farinae. nih.gov This research is particularly relevant given the prevalence of dust mite allergies.

Structure-Activity Relationships in Acaricidal Activity

Research into the acaricidal properties of acetophenone (B1666503) derivatives has shed light on the importance of the molecule's structure. nih.gov The presence and position of hydroxyl and methyl functional groups on the acetophenone skeleton have been shown to influence the acaricidal activity against different mite species. nih.gov For instance, in contact toxicity bioassays, while other derivatives showed higher toxicity, 2'-hydroxy-5'-methylacetophenone (B74881) still exhibited notable effectiveness against D. farinae. nih.gov This highlights the potential for developing natural acaricides based on the structure of 2'-hydroxy-4'-methylacetophenone (B1214744) and its derivatives. nih.gov

Enzyme Inhibition Research

Recent scientific investigations have explored the inhibitory effects of this compound on several key enzymes. A notable study by Wang and Zhi in 2022, published in Archives of Medical Science, systematically evaluated its potential against aldose reductase, α-amylase, and collagenase. nih.gov

Inhibition of Aldose Reductase (AR)

Research has identified this compound as an inhibitor of aldose reductase. nih.gov In a study investigating its enzymatic inhibition, the compound demonstrated a significant inhibitory effect on aldose reductase with a measured half-maximal inhibitory concentration (IC50) of 20.046 µM. nih.gov This finding suggests its potential as a molecule of interest for further investigation in contexts where aldose reductase activity is a factor.

Inhibition of α-Amylase

The same comprehensive study also assessed the compound's effect on α-amylase, an enzyme crucial for carbohydrate digestion. The results indicated potent inhibition, with an IC50 value of 0.982 µM. nih.gov This level of inhibition highlights the compound's significant interaction with this digestive enzyme.

Inhibition of Collagenase

The inhibitory properties of this compound were also tested against collagenase, an enzyme involved in the breakdown of collagen. The study reported an IC50 value of 3.264 µM for collagenase inhibition, indicating a notable effect on this enzyme. nih.gov

Interactive Table: Enzyme Inhibition by this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against the studied enzymes as reported in the literature.

| Enzyme | IC50 Value (µM) | Source |

| Aldose Reductase (AR) | 20.046 | nih.gov |

| α-Amylase | 0.982 | nih.gov |

| Collagenase | 3.264 | nih.gov |

Antioxidant Research

Evaluation of Antioxidant Activity in Natural Extracts

This compound has been identified as a component in natural sources. For instance, it has been isolated from the seahorse Hippocampus kuda. researchgate.net Research has confirmed that this compound possesses significant antioxidant properties. nih.gov Its presence in natural extracts is of interest to researchers exploring naturally derived bioactive compounds. Studies on extracts containing this molecule have pointed towards their potential antioxidant effects, which are sometimes linked to their anti-inflammatory activities. researchgate.net

Role in Oxidative Stress Levels via Cytochrome P450 Enzymes

Based on the available scientific literature, specific research detailing the role of this compound in modulating oxidative stress levels directly via Cytochrome P450 enzymes has not been documented. While Cytochrome P450 enzymes are known to be involved in oxidative stress, their specific interaction with this compound is a subject that requires further investigation. sigmaaldrich.com

Other Investigated Biological Activities

The global challenge of human immunodeficiency virus (HIV) mutations and the emergence of multidrug resistance necessitates the search for novel anti-HIV agents with diverse structures and mechanisms of action. sigmaaldrich.com Within this context, derivatives of 2'-hydroxyacetophenone (B8834) have been identified as a promising scaffold for the development of new anti-HIV drugs. sigmaaldrich.com

Researchers have designed and synthesized a novel series of 2-hydroxyacetophenone (B1195853) analogs that incorporate substituted benzamide (B126) or N-phenylthiourea groups. sigmaaldrich.com This design strategy was based on the general pharmacophore of HIV-1 integrase inhibitors (INs), which are a class of antiretroviral drugs that block the action of integrase, an essential viral enzyme for HIV replication. sigmaaldrich.com

In one study, these synthesized analogs were evaluated for their ability to inhibit HIV-1 replication. The majority of the compounds demonstrated moderate activity against the virus. sigmaaldrich.com Notably, two compounds, one with a 4-fluorobenzamide (B1200420) substitution and another with a 4-methylbenzamide (B193301) substitution, were identified as the most potent in the series. sigmaaldrich.com

The investigation into the mechanism of action through docking studies suggested that the anti-viral activity might stem from the coordination of Mg2+ ions by the compounds, a key interaction for inhibiting the HIV integrase enzyme. sigmaaldrich.com A significant finding from this research was that most of the synthesized compounds did not exhibit considerable cytotoxicity, indicating a favorable preliminary safety profile. sigmaaldrich.com

Interactive Table: Anti-HIV-1 Activity of 2-Hydroxyacetophenone Derivatives

| Compound Analogue | Target | Activity Measurement (EC₅₀) | Cytotoxicity (CC₅₀) | Key Finding |

| 2-Hydroxyacetophenone with 4-fluorobenzamide | HIV-1 Replication | 40 μM | > 500 μM | Most potent compound in the study. sigmaaldrich.com |

| 2-Hydroxyacetophenone with 4-methylbenzamide | HIV-1 Replication | 45 μM | > 500 μM | Second most potent compound in the study. sigmaaldrich.com |

| Other Synthesized Analogues | HIV-1 Replication | 40 to 140 μM | > 500 μM | Demonstrated moderate anti-viral activity. sigmaaldrich.com |

These findings underscore the potential of the 2-hydroxyacetophenone scaffold as a foundation for creating new and effective anti-HIV-1 agents. sigmaaldrich.com

This compound serves as a versatile building block in the synthesis of various molecules with potential therapeutic applications. Its chemical structure lends itself to modifications that can lead to compounds with diverse biological activities.

Sirtuin 2-Selective Inhibitors: The compound is utilized in the preparation of substituted chromanone and chromone (B188151) derivatives which have been identified as selective inhibitors of sirtuin 2 (SIRT2). chemicalbook.com SIRT2 is an enzyme implicated in various cellular processes, and its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases and cancer.

Anticancer Agents: In the field of oncology research, this compound has been used as a precursor to synthesize chalcone (B49325) derivatives. medchemexpress.com Chalcones are a class of compounds known for their wide range of biological activities. Studies have shown that chalcones derived from a related compound, 2-hydroxy-4-methoxyacetophenone, exhibit potent inhibitory activity against human breast, colorectal, and lung cancer cell lines, while showing minimal effect on non-cancerous cells. medchemexpress.com This highlights the potential of the acetophenone scaffold in generating targeted anticancer agents.

Anti-inflammatory Agents: Research has demonstrated that this compound, isolated from the seahorse Hippocampus kuda, possesses anti-inflammatory properties. chemicalbook.com The compound was shown to significantly inhibit the production of nitric oxide (NO) and suppress the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells. chemicalbook.com The mechanism for this anti-inflammatory effect appears to be the modulation of the NF-κB signaling pathway. chemicalbook.com This suggests its potential for development in treating inflammatory disorders. chemicalbook.com

Scolicidal agents are crucial during hydatid cyst surgery to prevent the dissemination of protoscoleces, which can lead to the recurrence of the disease. nih.gov A thorough review of available scientific literature indicates that while various chemical agents have been investigated for their scolicidal properties, there is currently no specific research published on the scolicidal activity of this compound. Studies in this area have focused on other compounds, such as juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), which has demonstrated potent scolicidal effects. mdpi.com Therefore, the potential of this compound as a scolicidal agent remains an uninvestigated area of research.

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

The biological activity of 2'-Hydroxy-5'-methoxyacetophenone is underpinned by its chemical structure, which allows it to participate in various biochemical reactions and interactions.

While direct and extensive studies on the interaction between this compound and Cytochrome P450 (CYP450) enzymes are not widely documented, the metabolism of structurally similar compounds provides valuable insight. For instance, 2,6-dimethoxyacetophenone, a related ketone, undergoes metabolism involving CYP450, where it is demethylated to form 2-hydroxy-6-methoxyacetophenone. nih.gov This suggests that CYP450 enzymes are capable of acting on methoxyacetophenone structures. These enzymes are a large family of proteins responsible for the metabolism of a vast array of endogenous and exogenous compounds. The potential for this compound to be a substrate or inhibitor for specific CYP450 isozymes remains an area for further investigation.

A plausible metabolic pathway for this compound is O-demethylation, a reaction that removes the methyl group from its methoxy (B1213986) moiety. This biotransformation would convert the parent compound into a catechol derivative, specifically 2',5'-dihydroxyacetophenone. This type of reaction is a common step in the metabolism of many methoxylated phenolic compounds and can be catalyzed by enzymes such as CYP450s or 2-oxoglutarate/Fe(II)-dependent dioxygenases. nih.gov The resulting catechol structure is significant, as catechols are known to be electrochemically active and can participate in a variety of biological processes, including acting as precursors for further metabolic conjugation. Studies on related compounds have demonstrated that O-demethylation is a key metabolic step. nih.gov

The relationship between this compound and Reactive Oxygen Species (ROS) is primarily characterized by its antioxidant properties. Studies have concluded that the compound's anticancer effects appear to be linked to its antioxidant capabilities, which involve scavenging free radicals and reducing oxidative stress. archivesofmedicalscience.comresearchgate.net This activity helps to protect cells from damage caused by ROS.

It is important to distinguish this from the generation of ROS. While some phenolic compounds can act as pro-oxidants under specific conditions (e.g., in the presence of transition metals), leading to an increase in ROS, this has not been a documented mechanism for this compound. The current body of evidence points towards its role as a protective agent against oxidative stress rather than an initiator of it.

Molecular Docking and Computational Chemistry Studies

To predict and understand the interactions between this compound and protein targets, researchers employ computational methods like molecular docking. These in silico techniques model the binding of a small molecule (ligand) to the active site of a protein, providing insights into binding affinity and potential inhibitory activity.

Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating inflammatory responses. Molecular docking studies have been performed to investigate the interaction between this compound and NF-κB. The results of these computational analyses showed that the compound can form active binding sites with NF-κB. This interaction is believed to underlie its observed anti-inflammatory effects, as it can interfere with the NF-κB signaling pathway.

Table 1: Summary of Molecular Docking Interaction with NF-κB

| Ligand | Target Protein | Key Finding | Implication |

|---|

Computational studies have also explored the inhibitory potential of this compound against several key enzymes. archivesofmedicalscience.comarchivesofmedicalscience.com Molecular docking calculations were used to model its interaction with aldose reductase, α-amylase, and collagenase. archivesofmedicalscience.comarchivesofmedicalscience.com

Aldose Reductase: This enzyme is implicated in the development of diabetic complications.

α-Amylase: A key enzyme in carbohydrate digestion.

Collagenase: An enzyme involved in the breakdown of collagen, which can be relevant in various pathological conditions.

The modeling studies investigated the biochemical activity of this compound with these enzymes, revealing its potential as an inhibitor. archivesofmedicalscience.com The calculated IC50 values from these studies were 20.046 µM for aldose reductase, 0.982 µM for α-amylase, and 3.264 µM for collagenase, indicating potent inhibitory activity. archivesofmedicalscience.com

Table 2: In Silico Analysis of Enzyme Inhibition by this compound

| Enzyme Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | IC50 (µM) archivesofmedicalscience.com |

|---|---|---|---|---|

| Aldose Reductase | 1US0 | -8.1 | TYR48, HIS110, TRP111 | 20.046 |

| α-Amylase | 1HNY | -7.5 | Not specified | 0.982 |

Computational Studies of Derivatives (e.g., Thiosemicarbazone)

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the properties of this compound derivatives. For instance, research on this compound thiosemicarbazone (HMAT) and its N(4)-substituted derivatives has utilized DFT with the B3LYP/6-311++G(d,p) level of theory to calculate molecular geometries, HOMO and LUMO energies, and dipole moments. nih.gov These theoretical calculations are then compared with experimental data from UV-vis spectra and cyclic voltammetry to validate the computational models. nih.gov

Such studies have shown that these compounds are effective electron donors, a property that influences their anti-proliferative activities. nih.gov The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key parameter derived from these studies, providing insights into the electronic excitation properties and stability of the molecules. For example, the energy gaps for metal complexes of HMAT have been calculated to be in the range of -3.38676 to -3.18138 eV. researchgate.net Molecular docking studies have also been employed to investigate the binding of these derivatives to biological targets like DNA and proteins, further elucidating their mechanism of action. researchgate.netnih.gov

Table 1: Computational Data for this compound Thiosemicarbazone (HMAT) Derivatives

| Derivative | Method | Key Findings | Reference |

|---|---|---|---|

| HMAT and N(4)-substituted derivatives | DFT (B3LYP/6-311++G(d,p)) | Good electron-donor properties, correlation between electronic properties and anti-proliferative activity. | nih.gov |

| Metal (Cu, Co, Zn, Mn) complexes of HMAT | DFT | Calculated HOMO-LUMO energy gaps, indicating relative stability. | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Impact of Functional Groups (Hydroxyl and Methoxy) on Acetophenone (B1666503) Skeleton

The biological activity of this compound is significantly influenced by its hydroxyl (-OH) and methoxy (-OCH3) functional groups. The presence and position of these groups on the acetophenone skeleton are critical for its interactions with biological targets.

The hydroxyl group at the 2'-position is often involved in forming hydrogen bonds with receptor sites, which can be a crucial factor for the compound's biological efficacy. This is a common feature in many biologically active acetophenone derivatives.

The methoxy group , a prevalent substituent in many natural products and drugs, can influence the compound's properties in several ways. nih.gov It can affect ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The combination of a hydroxyl and a methoxy group can result in unique effects that are more than the sum of their individual contributions. nih.gov For example, in a study of thiosemicarbazone derivatives, the presence of a hydroxyl group was found to be important for their anticancer activity. sci-hub.se

Comparison with Structurally Similar Compounds (e.g., 2'-Hydroxy-4'-methoxyacetophenone)

Comparing this compound with its structural isomers, such as 2'-Hydroxy-4'-methoxyacetophenone (paeonol), highlights the importance of the substituent positions on the aromatic ring. tcichemicals.com Isomerism, the phenomenon where compounds have the same molecular formula but different structural arrangements, can lead to significant differences in biological activity. solubilityofthings.com

While both this compound and 2'-Hydroxy-4'-methoxyacetophenone possess a hydroxyl and a methoxy group, the different placement of the methoxy group (para vs. meta to the acetyl group) can alter the electronic distribution and steric factors of the molecule. This, in turn, can affect how the compound interacts with biological targets. For instance, 2'-Hydroxy-4'-methoxyacetophenone has been reported to have potent antioxidative, anticancer, anti-inflammatory, and anti-cardiovascular disease activities. tcichemicals.com

Studies comparing different isomers of hydroxy- and methoxy-substituted acetophenones are crucial for understanding the specific structural requirements for a particular biological activity. This knowledge is vital for the rational design of new therapeutic agents with improved efficacy and selectivity. solubilityofthings.commdpi.com

Table 2: Comparison of Structurally Similar Acetophenone Derivatives

| Compound | Key Structural Difference | Known Activities | Reference |

|---|---|---|---|

| This compound | Methoxy group at 5'-position | Used in the synthesis of sirtuin 2-selective inhibitors. | chemicalbook.com |

| 2'-Hydroxy-4'-methoxyacetophenone | Methoxy group at 4'-position | Potent antioxidative, anticancer, anti-inflammatory activities. | tcichemicals.com |

Advanced Analytical Methodologies and Characterization

Spectrophotometric Analysis in Research

Spectrophotometry is a fundamental technique used to study 2'-Hydroxy-5'-methoxyacetophenone, particularly utilizing its ultraviolet-visible (UV-vis) absorption characteristics. In one study, the UV-vis spectrum of a derivative, 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT), was examined to determine its optical band gap. nih.gov This type of analysis provides insights into the electronic properties of the molecule. The maximum absorption wavelength (λmax) for this compound itself has been recorded at 355 nm. sigmaaldrich.com

| Property | Value | Source |

| Maximum Absorption (λmax) | 355 nm | sigmaaldrich.com |

Voltammetric Studies

Voltammetric techniques, such as cyclic voltammetry, are employed to investigate the electrochemical behavior of this compound and its derivatives. These studies are crucial for understanding the electron-donor properties of the compound. Research on 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT) used cyclic voltammetry to experimentally determine the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov The results from such studies indicate that the compound and its derivatives possess good electron-donor capabilities, which can be correlated with their biological activities. nih.gov

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which can serve as an indicator of cell viability and cytotoxicity. nih.govbanglajol.info The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). banglajol.inforesearchgate.net The amount of formazan produced is proportional to the number of living cells. researchgate.net

In the context of this compound (2H5M), the MTT assay has been utilized to determine its effect on cell viability. A study involving lipopolysaccharide (LPS)-stimulated BV-2 and RAW264.7 cells found that 2H5M exhibited no cytotoxicity towards these cell lines. nih.gov In another study, the cytotoxic effects of a thiosemicarbazone derivative of this compound were evaluated against various cancer cell lines, including HeLa, MCF-7, and PC-3, using the MTT assay. nih.gov

| Cell Line | Compound | Cytotoxicity Finding | Source |

| BV-2 | This compound (2H5M) | No cytotoxicity observed | nih.gov |

| RAW264.7 | This compound (2H5M) | No cytotoxicity observed | nih.gov |

| HeLa, MCF-7, PC-3 | 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | Antiproliferative effect observed | nih.gov |

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity

The Electrophoretic Mobility Shift Assay (EMSA) is a technique used to detect protein-DNA interactions. nih.gov The method is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, causing a "shift" in the mobility of the labeled DNA. nih.govnih.gov

Research has employed EMSA to investigate the influence of this compound (2H5M) on the DNA binding activity of specific proteins. One study demonstrated that 2H5M effectively reduced the DNA binding activity of Nuclear Factor-kappa B (NF-κB). nih.gov This finding is significant as it suggests a mechanism by which 2H5M may exert its anti-inflammatory effects, by interfering with the transcriptional activity of NF-κB. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. nih.gov In studies of inflammation, sandwich ELISAs are commonly used to measure the concentration of specific cytokines secreted by cells into their culture medium or other biological fluids. nih.gov

ELISA has been a critical tool in characterizing the biological effects of this compound (2H5M). In a study on its anti-inflammatory properties, ELISA results revealed that 2H5M could suppress the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. nih.gov This provides direct evidence of the compound's ability to modulate immune responses at the cellular level. nih.gov

| Cell Type | Stimulant | Compound | Effect on Cytokine Secretion | Source |

| BV-2 and RAW264.7 | LPS | This compound (2H5M) | Suppressed secretion of TNF-α | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds. The NIST (National Institute of Standards and Technology) WebBook contains GC-MS data for derivatives of this compound, such as its acetate (B1210297) and TMS (trimethylsilyl) ether forms. nist.govnist.gov This information is valuable for identifying the compound in complex mixtures and for metabolic studies. Predicted GC-MS data is also available for closely related compounds, which can serve as a guide for identification. hmdb.ca

Biosynthetic Pathways and Ecological Relevance in Academic Contexts

Biosynthesis in Plants and Marine Organisms

The precise biosynthetic pathway of 2'-Hydroxy-5'-methoxyacetophenone in plants and marine organisms is not yet fully elucidated in scientific literature. However, the general biosynthesis of acetophenones, which are phenolic metabolites, is understood to occur in plants. It is known that this compound has been isolated from the seahorse, Hippocampus kuda, though the mechanism of its production or accumulation in this marine organism is not specified. In plants, the synthesis of related hydroxyacetophenones is proposed to involve a multi-step process. This process begins with the creation of acetophenone (B1666503) aglycons by a yet-to-be-identified set of enzymes. These are then converted into their corresponding glycosides for storage, a reaction catalyzed by a glucosyltransferase. The final step involves the release of the aglycons, facilitated by a glucosylhydrolase enzyme. While this model provides a framework, the specific enzymes and intermediate steps leading to the formation of this compound remain a subject for further research.

Ecological Roles and Interactions

The ecological functions of this compound are primarily understood through its role as a chemical marker in plant-derived products and its presence in certain medicinal plants.

Role in Honey Composition and Differentiation (Kanuka vs. Manuka)

One of the most well-documented roles of this compound is in the chemical profiling of honey, particularly in distinguishing between Manuka (Leptospermum scoparium) and Kanuka (Kunzea ericoides) honey, both native to New Zealand. nih.govsemanticscholar.orgresearchgate.net Research has shown that this compound, along with 2'-hydroxyacetophenone (B8834) and 2-methylbenzofuran, are significant volatile compounds found in Manuka honey. nih.govresearchgate.net Their presence serves as a distinct chemical signature that allows for the clear differentiation of Manuka honey from Kanuka honey, which is characterized by a different set of volatile compounds, including 2,6,6-trimethyl-2-cyclohexene-1,4-dione, phenethyl alcohol, and p-anisaldehyde. nih.govresearchgate.net

This differentiation is crucial for the honey industry due to the high value and specific properties attributed to Manuka honey. The table below summarizes the key chemical markers used to distinguish between these two types of honey.

| Honey Type | Key Differentiating Chemical Markers |

| Manuka Honey | 2'-Methoxyacetophenone (B1218423), 2'-Hydroxyacetophenone, 2-Methylbenzofuran, Leptosin, Kojic Acid |

| Kanuka Honey | 4-Methoxyphenyllactic acid, Methyl syringate, p-Anisic acid, Lumichrome, 2,6,6-trimethyl-2-cyclohexene-1,4-dione |

This table presents a selection of key chemical markers for honey differentiation based on available research.

Presence in Medicinal Plants (e.g., Cynanchum paniculatum, Myrtus communis)

In the case of Myrtus communis (common myrtle), another medicinal plant, extensive research has been conducted on the chemical composition of its essential oils. nih.gov While these studies have identified numerous compounds, including α-pinene, limonene, and 1,8-cineole as major components, the presence of this compound has not been explicitly reported in the available literature. nih.gov Therefore, while Myrtus communis is rich in volatile compounds, there is currently no direct evidence to include this compound among them.

The table below lists the key compounds identified in the medicinal plants discussed.

| Plant Species | Key Chemical Constituents |

| Cynanchum paniculatum | This compound, Paeonol (B1678282), Cynansides, Cynapanosides, Antofine |

| Myrtus communis | α-Pinene, Limonene, 1,8-Cineole, Linalool, Myrtenyl acetate (B1210297) |

This table highlights some of the prominent chemical constituents found in the specified medicinal plants based on scientific studies.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The core structure of 2'-Hydroxy-5'-methoxyacetophenone is a promising scaffold for the development of new therapeutic agents. Research has demonstrated that derivatives of this compound possess a wide range of pharmacological activities.

One area of significant interest is oncology. A derivative, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has shown potent anticancer activity against several human leukemic cell lines while remaining non-toxic to normal cells in laboratory studies. nih.gov Furthermore, this compound itself has been identified as having anticancer properties. biosynth.com Metal complexes of its thiosemicarbazone derivative have also been synthesized and are being investigated for their potential as anticancer treatments. researchgate.net

Beyond cancer, this chemical family shows potential in other therapeutic areas. For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone is a potent inhibitor of aldose reductase and collagenase, enzymes implicated in diabetic complications and tissue degradation, respectively. nih.gov Derivatives such as substituted chromanones and chromones are being explored as selective inhibitors for sirtuin 2, a class of enzymes involved in cellular regulation and aging. chemicalbook.com Additionally, studies on related 2'-hydroxyacetophenones have revealed strong nematicidal effects, suggesting a potential application in agriculture to control parasitic nematodes. researchgate.net

Table 1: Investigated Therapeutic Potential of this compound and Its Derivatives

| Derivative/Complex | Investigated Therapeutic Area | Target/Activity | Reference |

|---|---|---|---|

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Cancer | Anticancer activity against human leukemic cells | nih.gov |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Diabetic Complications | Aldose reductase inhibition | nih.gov |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Tissue Degradation | Collagenase inhibition | nih.gov |

| Metal complexes of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone | Cancer, Infectious Disease | Anticancer and antimicrobial activity | researchgate.net |

| Substituted chromanone/chromone (B188151) derivatives | Cellular Regulation, Aging | Sirtuin 2-selective inhibition | chemicalbook.com |

| 2'-Hydroxylated acetophenones | Agriculture | Nematicidal effects against M. javanica | researchgate.net |

Further Elucidation of Mechanism of Action

Understanding how this compound and its analogs exert their biological effects is crucial for their development as drugs or research tools. Current research points to several mechanisms of action at the molecular level.

The compound and its derivatives are known to function by inhibiting specific enzymes. For example, it has been shown to inhibit carbonic anhydrase and nitric oxide synthase. biosynth.com The anticancer activity of its dimethoxy derivative has been linked to the potent inhibition of aldose reductase and collagenase, with computational docking studies showing strong interactions with key catalytic residues in the active sites of these enzymes. nih.gov Furthermore, metal complexes of its thiosemicarbazone derivative are also noted for their carbonic anhydrase inhibition. researchgate.net

In addition to enzyme inhibition, other mechanisms have been proposed. Studies suggest that this compound can bind to DNA and interfere with the transcription of genes, such as those regulated by NF-κB, which are involved in cell proliferation. biosynth.com The binding affinity of its thiosemicarbazone zinc complex to calf thymus DNA has been quantified, supporting the concept of direct interaction with genetic material. researchgate.net

Exploration of Synergistic Effects with Other Compounds

A key direction for future research is the investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects. ccohs.ca Plant-derived bioactive compounds can enhance the efficacy of conventional drugs through various mechanisms, including improving drug uptake or protecting healthy cells. mdpi.com

Given the known mechanisms of this compound, it is a prime candidate for synergistic studies. For example, its ability to inhibit carbonic anhydrase could potentially be combined with chemotherapeutic agents whose effectiveness is influenced by the pH of the tumor microenvironment. biosynth.com There is a precedent for such synergy, as seen with the green tea catechin (B1668976) EGCG, which enhances the DNA-damaging effects of cisplatin (B142131) in cancer cells while protecting healthy cells from oxidative stress. mdpi.com Exploring similar combinations with this compound or its derivatives could lead to more effective and less toxic treatment regimens.

Advanced Synthetic Strategies for Analogs

The synthesis of new analogs based on the this compound structure is essential for optimizing its biological activity. Future research will likely focus on more advanced and efficient synthetic methods.

Classic organic reactions like the Fries rearrangement have been used to produce the acetophenone (B1666503) core. sciencemadness.org Modern strategies focus on creating libraries of derivatives, such as the preparation of substituted chromanones and chromones to generate selective sirtuin 2 inhibitors. chemicalbook.com Research into structure-activity relationships, like the finding that dihydroxylation of the acetophenone moiety can enhance nematicidal activity, guides the rational design of new, more potent analogs. researchgate.net

Furthermore, innovative synthetic approaches are being developed. These include biocatalysis, where engineered enzymes are used for in vivo synthesis of related α-hydroxy ketones, a method that could be adapted for producing derivatives more sustainably. nih.gov On an industrial scale, simplifying production is key. For example, a one-step synthesis process for 2-hydroxy-5-nonylacetophenone has been patented, which improves upon older, two-step routes by offering a higher yield and shorter reaction time. google.com

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound is a valuable biochemical reagent that can be used as a tool in life science research. medchemexpress.com Its ability to selectively interact with and inhibit specific biological targets makes it an effective probe for studying cellular pathways.

For instance, its use in preparing selective sirtuin 2 inhibitors provides researchers with a tool to investigate the specific roles of this enzyme in health and disease without affecting other sirtuins. chemicalbook.com By using such specific inhibitors, scientists can dissect complex biological processes and identify new targets for drug discovery. The development of a wider range of derivatives with high specificity for different enzymes or receptors will further enhance the utility of the this compound scaffold as a fundamental tool for chemical biology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2'-hydroxy-5'-methoxyacetophenone, and how can reaction conditions be optimized?

- Synthesis Routes : A common method involves the Elbs persulfate oxidation of phenols, which generates this compound as a side product . For targeted synthesis, catalytic coupling reactions using ruthenium catalysts (e.g., RuH(CO)(PPh₃)₃) with ligands like 1,2-bis(diphenylphosphino)ethane (dppe) in 1,4-dioxane at 120°C for 20 hours have shown yields up to 82% .

- Optimization : Key parameters include catalyst loading (2 mol% Ru), ligand-to-metal ratio (5:1), and solvent choice (polar aprotic solvents enhance reactivity). Substituent effects on the phenyl ring also influence reaction kinetics .

Q. How can the structural identity of this compound be confirmed experimentally?

- Analytical Techniques :

- Infrared (IR) Spectroscopy : Confirm the presence of ketone (C=O stretch at ~1680 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3200 cm⁻¹) .

- NMR : ¹H NMR shows characteristic signals: δ 2.6 ppm (acetophenone methyl group), δ 3.8 ppm (methoxy group), and δ 12.1 ppm (phenolic -OH) .

- Mass Spectrometry : Molecular ion peak at m/z 166.17 (C₉H₁₀O₃) .

Q. What are the key physicochemical properties relevant to experimental design?

- Melting Point : 48–51°C (lit. range 48–52°C) .

- Solubility : Soluble in DMSO (10 mM), methanol, and ethanol; insoluble in water .

- UV-Vis : λmax at 355 nm, useful for quantification in HPLC .

Advanced Research Questions

Q. How does this compound exhibit bioactivity in anti-inflammatory and anticancer assays?

- Mechanistic Insights :

- Anti-Inflammatory : Inhibits nitric oxide (NO) production (IC₅₀ = 3.26 µM) and TNF-α secretion in LPS-induced macrophages via suppression of NF-κB signaling .

- Anticancer : Reduces glioblastoma cell proliferation by 60% at 10 µM through induction of apoptosis (caspase-3 activation) .

Q. What are the pH-dependent kinetic behaviors of this compound in carbinolamine formation?

- Reaction Kinetics : At pH 1–7, carbinolamine formation is rate-determining and follows pseudo-first-order kinetics. Substituent effects (e.g., electron-withdrawing groups at the 5'-position) increase reaction rates by stabilizing the transition state .

- Catalytic Constants : For hydrated proton catalysis, log kh values correlate with Hammett substituent parameters (ρ = 0.72), indicating electronic effects dominate reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Case Study : While this compound shows potent α-amylase inhibition (IC₅₀ = 3.26 µM), its cytotoxicity in hepatocyte models at >50 µM necessitates dose-response validation .

- Mitigation : Use lower concentrations (1–10 µM) for enzyme assays and pair with cell viability assays (e.g., MTT) to distinguish specific activity from nonspecific toxicity .

Methodological Guidelines

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 1.0 mL/min flow rate. UV detection at 355 nm achieves a limit of detection (LOD) of 0.1 µg/mL .

- TLC : Silica gel GF254 plates with ethyl acetate:hexane (3:7) as eluent; visualize under UV 254 nm or with vanillin-H₂SO₄ spray .

Q. How should researchers handle discrepancies in reported melting points (48–52°C vs. 52°C)?

- Resolution : Verify purity via HPLC (>99%) and differential scanning calorimetry (DSC). Impurities or polymorphic forms may account for variability .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.